molecular formula C24H28N6O B10924327 1-ethyl-3-methyl-6-(4-methylphenyl)-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-ethyl-3-methyl-6-(4-methylphenyl)-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10924327
M. Wt: 416.5 g/mol
InChI Key: RDLCTTXUAZUZJY-UHFFFAOYSA-N
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Description

1-ETHYL-N~4~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that belongs to the pyrazole and pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-N~4~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from simpler pyrazole and pyridine derivatives. Common synthetic routes include:

    Cyclization Reactions: Formation of the pyrazolo[3,4-b]pyridine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of ethyl, isopropyl, and methyl groups through nucleophilic substitution reactions.

    Amidation: Formation of the carboxamide group via amidation reactions using suitable amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods often involve optimization of reaction conditions to maximize yield and purity. This includes:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Solvent Selection: Choice of solvents that facilitate the desired reactions while minimizing side reactions.

    Purification Techniques: Use of chromatography and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-N~4~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~).

    Solvents: Common solvents include dichloromethane (DCM), ethanol, and dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.

Scientific Research Applications

1-ETHYL-N~4~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: Used as a scaffold for developing new pharmaceuticals due to its potential biological activities.

    Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: Utilized in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1-ETHYL-N~4~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate signal transduction pathways.

    DNA/RNA: Interaction with nucleic acids to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-ETHYL-3-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE: Shares the pyrazole core but lacks the pyridine ring.

    1-ISOPROPYL-5-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE: Similar structure but with different substituents.

Uniqueness

1-ETHYL-N~4~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of pyrazole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C24H28N6O

Molecular Weight

416.5 g/mol

IUPAC Name

1-ethyl-3-methyl-6-(4-methylphenyl)-N-(5-methyl-1-propan-2-ylpyrazol-3-yl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H28N6O/c1-7-29-23-22(17(6)27-29)19(13-20(25-23)18-10-8-15(4)9-11-18)24(31)26-21-12-16(5)30(28-21)14(2)3/h8-14H,7H2,1-6H3,(H,26,28,31)

InChI Key

RDLCTTXUAZUZJY-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)NC4=NN(C(=C4)C)C(C)C

Origin of Product

United States

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